Aspergillomarasmine A
描述
Aspergillomarasmine A (AMA) is an amino acid–derived fungal secondary metabolite . It has garnered attention due to its ability to reverse carbapenem resistance in animal models of infection. Unlike traditional antimicrobial agents, AMA itself is not directly antimicrobial. Instead, it works in combination with β-lactam antibiotics by inhibiting metallo-β-lactamases (MBLs) , a class of enzymes responsible for antibiotic resistance .
Molecular Structure Analysis
AMA possesses a pentadentate ligand with distorted octahedral geometry . Its structure includes aminopolycarboxylic acid moieties, which play a crucial role in its interactions with metal ions. The coordination complex formed by AMA is essential for its inhibitory activity against MBLs .
科学研究应用
Inhibition of Metallo-β-Lactamases
Aspergillomarasmine A (AMA), a natural product from soil fungi, has been identified as a potent inhibitor of various types of metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1). This inhibitory action is significant because these β-lactamases contribute to bacterial resistance against carbapenem antibiotics. Research is ongoing to explore AMA as a potential agent to restore the clinical effectiveness of carbapenems against resistant bacterial pathogens (Potera, 2014).
Broad-Spectrum Antibiotic Resistance Reversal
AMA has demonstrated in vivo efficacy against Enterobacteriaceae, conferring broad β-lactam resistance blaNDM-1. In rodent models, AMA restored the efficacy of the antibiotic meropenem by inhibiting the Zn-containing active site in NDM-1. This finding suggests AMA's potential as a broad-spectrum agent for reversing antibiotic resistance (von Nussbaum & Schiffer, 2014).
Chemoenzymatic Asymmetric Synthesis
The identification of AMA as an inhibitor of metallo-β-lactamases has increased interest in its chemoenzymatic asymmetric synthesis. This process involves the creation of AMA and related aminocarboxylic acids, highlighting the biocatalytic potential for developing potent inhibitors against antibiotic-resistant bacteria (Fu et al., 2018).
Inhibitor of Endothelin-Converting Enzyme
AMA has been identified as a potent inhibitor of endothelin-converting enzyme (ECE) from a study isolating it from Paecilomyces sp. N877. This discovery points towards its potential application in the modulation of ECE activity, contributing to the understanding of endothelin's role in various physiological processes (Arai et al., 1993).
Role in Plant Pathology
AMA has been studied for its role in plant pathology, particularly in the photodegradation of aromatic amino acids in infected plant leaves. Its chelating effect on Fe3+ ions catalyzes the decomposition of phenylalanine, indicating its potential role in the interactions between plants and pathogenic microorganisms (Barbier, 1987).
属性
IUPAC Name |
2-[[2-[(2-amino-2-carboxyethyl)amino]-2-carboxyethyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWUNOVBCHBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aspergillomarasmine A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-({2-[(2-Amino-2-carboxyethyl)amino]-2-carboxyethyl}amino)butanedioic acid | |
CAS RN |
3484-65-9 | |
Record name | Aspergillomarasmine A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 236 °C | |
Record name | Aspergillomarasmine A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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